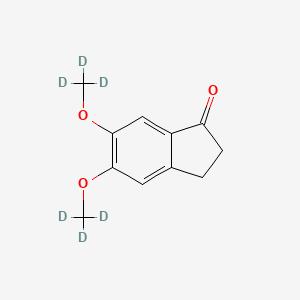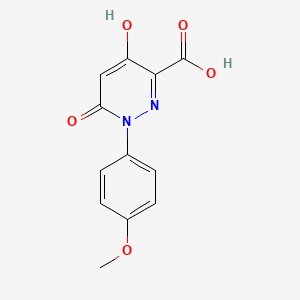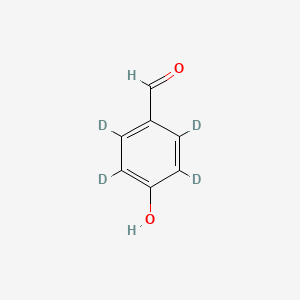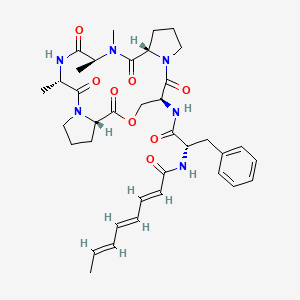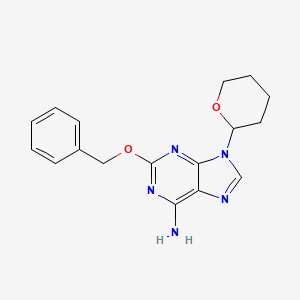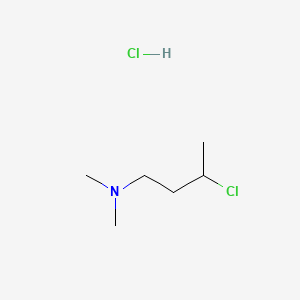
3-Chloro-N,N-dimethyl-butylamine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-N,N-dimethyl-butylamine Hydrochloride is a chemical compound with the molecular formula C6H14ClN.HCl and a molecular weight of 172.096 . It is available in a neat format .
Molecular Structure Analysis
The molecular structure of 3-Chloro-N,N-dimethyl-butylamine Hydrochloride is represented by the formula C6H14ClN.HCl . This indicates that the compound contains six carbon atoms, fourteen hydrogen atoms, one nitrogen atom, and two chlorine atoms.Aplicaciones Científicas De Investigación
Synthesis and Drug Development
Compounds similar to 3-Chloro-N,N-dimethyl-butylamine Hydrochloride are often subjects of synthesis and drug development research. For instance, a one-pot synthesis of bupropion, an antidepressant, demonstrates the utility of related chloroamine compounds in creating medically significant molecules (Perrine et al., 2000).
Bacterial Biofilm Inhibition
Research into the biofilm inhibition properties of chloro- and dimethyl-substituted compounds against pathogens like Staphylococcus aureus and Escherichia coli showcases their potential in developing treatments against bacterial infections and biofilm-related challenges (Abbasi et al., 2020).
Cardiovascular Pharmacology
Studies on the cardiovascular pharmacological effects of dimethyl-butylamine derivatives in rats indicate the relevance of such compounds in exploring new treatments for cardiovascular diseases, highlighting their impact on blood pressure and cardiac function (Chen et al., 2004).
Catalysis and Synthesis Techniques
Research on the synthesis of N-alkyl carbamates demonstrates the role of similar compounds in catalysis, showing how they can be used to create other chemicals with high efficiency and selectivity (Baba et al., 2002).
Molecular Dynamics and Conformational Analysis
Investigations into the conformational dynamics of hydrocarbon chains, including those related to N,N-dimethyl-2-butanamine, provide insights into the molecular behaviors and potential applications in understanding molecular interactions and stability (Minitti & Weber, 2007).
Propiedades
IUPAC Name |
3-chloro-N,N-dimethylbutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14ClN.ClH/c1-6(7)4-5-8(2)3;/h6H,4-5H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOYWBRLZPLAOCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN(C)C)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-N,N-dimethyl-butylamine Hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,8-Dioxatricyclo[3.2.1.02,4]octan-6-ol, [1R-(1-alpha-,2-bta-,4-bta-,5-alpha-,6-alpha-)]- (9CI)](/img/no-structure.png)
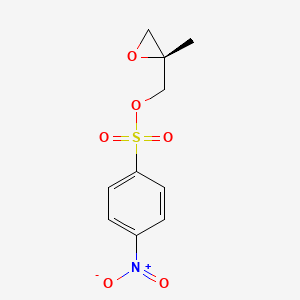
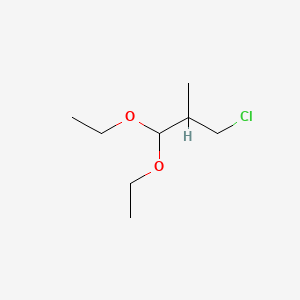
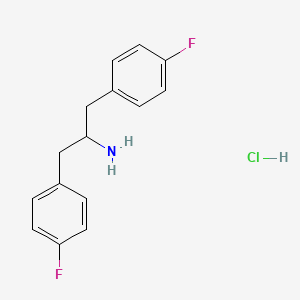
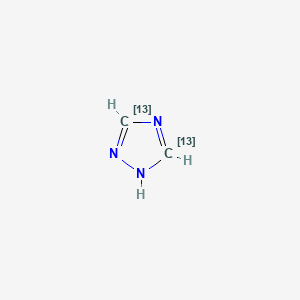
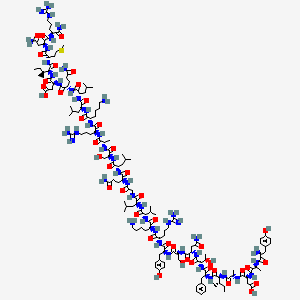
![2-[(Dicyclopropylmethyl)amino]ethanol](/img/structure/B570181.png)
